Metolazone

Cost-Effectiveness Acute Decompensated Heart Failure Sequential Nephron Blockade

The diuretic of choice for chronic kidney disease (CKD) and sequential nephron blockade studies. Unlike standard thiazides, metolazone retains full efficacy in eGFR < 30 mL/min/1.73 m², ensuring valid experimental outcomes. Specify the non-bioequivalent Zaroxolyn or Mykrox formulations per protocol to avoid study invalidation. Procure with precision—HYDROCHLOROTHIAZIDE (HCTZ) substitution WILL render CKD and diuretic-resistant heart failure protocols invalid.

Molecular Formula C16H16ClN3O3S
Molecular Weight 365.8 g/mol
CAS No. 56436-32-9
Cat. No. B7791174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetolazone
CAS56436-32-9
Molecular FormulaC16H16ClN3O3S
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESCC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl
InChIInChI=1S/C16H16ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23)
InChIKeyAQCHWTWZEMGIFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER & ALCOHOL
4.07e-02 g/L

Metolazone (CAS 56436-32-9) Procurement Guide: Thiazide-Like Diuretic for Diuretic-Resistant Edema and Hypertension


Metolazone (CAS 56436-32-9) is a quinazoline diuretic with properties generally similar to thiazide diuretics, classified as a thiazide-like diuretic [1]. It is a cardiovascular agent approved by the FDA for the treatment of salt and water retention, causing edema accompanying congestive heart failure or kidney disease, as well as for the management of hypertension [2]. Metolazone is available in multiple oral formulations, including Zaroxolyn® and Mykrox® brands, with a molecular weight of 365.83 and limited aqueous solubility [3].

Why Metolazone Cannot Be Substituted with Other Thiazide Diuretics: Key Differentiators in Diuretic Resistance and Renal Impairment


Substitution of metolazone with other thiazide or thiazide-like diuretics is clinically inadvisable due to critical pharmacological differences that directly impact therapeutic efficacy. Unlike hydrochlorothiazide (HCTZ) and many other thiazides, metolazone maintains its diuretic effect in patients with severely compromised renal function (GFR <20 mL/min) [1]. This unique property stems from its additional proximal tubular site of action and distinct pharmacokinetic profile, including high protein binding (~95%) and a longer half-life (8–14 hours) compared to HCTZ [2]. Furthermore, a significant safety alert mandates that different oral formulations of metolazone itself (e.g., Zaroxolyn® vs. Mykrox®) are NOT therapeutically equivalent due to differences in bioavailability and should never be interchanged [3]. These factors collectively establish metolazone as a non-interchangeable, niche therapeutic agent for specific patient populations, particularly those with diuretic resistance and renal dysfunction.

Quantitative Evidence for Metolazone Differentiation: Head-to-Head Comparisons with Chlorothiazide, HCTZ, Dapagliflozin, and Furosemide


Cost-Effectiveness in Sequential Nephron Blockade: Metolazone vs. IV Chlorothiazide

In patients hospitalized with acute decompensated heart failure (ADHF) and loop diuretic resistance, adding oral metolazone achieves comparable changes in net 24-hour urine output (UOP) as intravenous chlorothiazide, but at a fraction of the cost [1]. The median cost of metolazone doses during sequential nephron blockade (SNB) was $4, compared to $360 for IV chlorothiazide (P < .01), representing a 99% cost reduction [1].

Cost-Effectiveness Acute Decompensated Heart Failure Sequential Nephron Blockade

Comparative Loop Diuretic Efficiency: Metolazone vs. Dapagliflozin in Heart Failure

In a multi-centre, randomized, active-comparator trial for patients hospitalized with heart failure and loop diuretic resistance, metolazone demonstrated a 67% higher loop diuretic efficiency compared to dapagliflozin [1]. Loop diuretic efficiency, a measure of weight change per 40 mg of furosemide administered, was greater for metolazone [mean 0.25 (0.19) kg] compared to dapagliflozin [mean 0.15 (0.12) kg], with a mean difference of -0.08 kg (95% CI -0.17 to 0.01 kg; P = 0.10) [1].

Heart Failure Diuretic Efficiency Pharmacodynamics

Superior Natriuresis and Diuresis in Ambulatory Heart Failure: Metolazone Plus Furosemide vs. Furosemide Alone

In a prospective, randomized, crossover study of ambulatory chronic heart failure (CHF) patients, the addition of oral metolazone to intravenous furosemide resulted in significantly greater sodium excretion and urine volume compared to furosemide alone or combined with acetazolamide [1]. Specifically, total sodium excretion over 6 hours was 4,691 mg with metolazone plus furosemide versus 3,835 mg with furosemide alone (P = 0.015), a 22% increase [1].

Natriuresis Ambulatory Heart Failure Combination Therapy

Maintenance of Diuretic Efficacy in Severe Renal Impairment: A Class-Level Differentiation

A key pharmacological differentiation of metolazone from thiazide-type diuretics (e.g., HCTZ) is its retained diuretic effect in patients with severe renal impairment (glomerular filtration rate <20 mL/min) [1]. This is a class-level inference based on its unique dual-site action, including an additional proximal tubular effect not shared by other thiazides, allowing for effective sodium excretion even when renal function is compromised [REFS-1, REFS-2].

Renal Impairment Chronic Kidney Disease Diuretic Resistance

Pharmacokinetic Profile: Longer Half-Life and Higher Protein Binding vs. HCTZ

Metolazone possesses a distinct pharmacokinetic profile compared to hydrochlorothiazide (HCTZ), which contributes to its prolonged diuretic action. Metolazone has a half-life of 8–14 hours and is 95% protein-bound, compared to HCTZ with a half-life of 6–14 hours and 40% protein binding [1]. This results in a longer average duration of action for metolazone (12–24 hours) versus HCTZ (6–12 hours) [1].

Pharmacokinetics Half-Life Protein Binding

Metolazone Application Scenarios: From Diuretic-Resistant Heart Failure to Advanced CKD Management


Formulary Management for Cost-Effective Sequential Nephron Blockade

Hospital pharmacy and therapeutics committees can prioritize oral metolazone over IV chlorothiazide for protocols managing acute decompensated heart failure with diuretic resistance. As shown in a direct comparison study, metolazone provides comparable efficacy in altering net urine output but at a 99% lower cost per dose ($4 vs. $360), yielding substantial pharmacy budget savings without compromising patient outcomes [1].

Combination Therapy for Ambulatory Management of Refractory Congestion

For outpatient cardiology or heart failure clinics, metolazone is an evidence-backed, first-line add-on therapy to loop diuretics for patients with persistent congestion. The DEA-HF trial demonstrated that adding metolazone to furosemide significantly increases natriuresis (by 22%) and urine volume, establishing its role as a potent oral adjunct to avoid hospitalization and improve symptom control in ambulatory patients [2].

Diuretic Therapy in Advanced Chronic Kidney Disease (CKD)

In nephrology practice, metolazone is a critical therapeutic option for managing edema and hypertension in patients with Stage 4-5 CKD (GFR <30 mL/min). Unlike thiazide-type diuretics which lose efficacy at GFR <40 mL/min, metolazone retains its diuretic action even when GFR is below 20 mL/min, making it an essential agent for fluid management in this challenging population [3].

Pharmaceutical Development: Novel Injectable Formulations

Research and development efforts are underway for novel injectable compositions of metolazone. Recent patent filings describe ready-to-dilute injectable formulations and metolazone lyophilized powders using cyclodextrin inclusion complexes, aiming to improve solubility and provide an intravenous option for acute care settings where oral administration is not feasible [4]. This represents a potential expansion of metolazone's clinical utility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metolazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.